molecular formula C8H8ClNO3 B1586440 1-(2-Chloroethoxy)-4-nitrobenzene CAS No. 3383-72-0

1-(2-Chloroethoxy)-4-nitrobenzene

Cat. No.: B1586440
CAS No.: 3383-72-0
M. Wt: 201.61 g/mol
InChI Key: OBCFOPGCTNULTG-UHFFFAOYSA-N
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Description

1-(2-Chloroethoxy)-4-nitrobenzene is an organic compound characterized by the presence of a nitro group and a chloroethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloroethoxy)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the nitration of 1-(2-chloroethoxy)benzene. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the para position relative to the chloroethoxy group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloroethoxy)-4-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroethoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atom.

    Reduction: The primary product is 1-(2-chloroethoxy)-4-aminobenzene.

    Oxidation: Products include nitroso derivatives or other oxidized forms of the nitro group.

Scientific Research Applications

1-(2-Chloroethoxy)-4-nitrobenzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-chloroethoxy)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new chemical entities within biological systems. These interactions can affect cellular pathways and enzyme activities, contributing to the compound’s biological effects.

Comparison with Similar Compounds

  • 1-(2-Chloroethoxy)-2-nitrobenzene
  • 1-(2-Chloroethoxy)-3-nitrobenzene
  • 1-(2-Chloroethoxy)-4-aminobenzene

Comparison: 1-(2-Chloroethoxy)-4-nitrobenzene is unique due to the specific positioning of the nitro and chloroethoxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-(2-chloroethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCFOPGCTNULTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377513
Record name 1-(2-Chloroethoxy)-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3383-72-0
Record name 1-(2-Chloroethoxy)-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3383-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroethoxy)-4-nitrobenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-Oxybis[2-(2-chloroethyl)-4-nitrobenzene]
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Synthesis routes and methods I

Procedure details

To an acetonitrile solution of 2- or 3-thiophene aminoethyl compounds 6 (1 eq) was added either an alkyl methanesulfonate or alkyl halide (e.g. 4-(4-nitrophenyl)-1-butyl methanesulfonate [prepared by reacting 4-(4-nitrophenyl)butane-1-ol with methanesulfonyl chloride in methylene chloride and triethylamine and isolated as a crystalline solid from ether/hexane], 1-(2-chloroethoxy)-4-nitrobenzene or 1-(3-chloropropoxy)-4-nitrobenzene [prepared by reacting 4-nitrophenol (1 eq) with 1-bromo-3-chloropropane (1.5 eq) in methyl ethyl ketone with K2CO3 (2 eq) present and isolated as a yellow oil that was crystallized from ether/hexane, mp 37.5°-38.5° C.] (1.5-2.0 eq) and K2CO3 (5 eq) [for the chloro compounds, Nal (1.4-2 eq) was added]. The mixture was refluxed under nitrogen for 16-18 hours. After the solvent had been removed in vacuo, the oily solid was mixed as a slurry in water and extracted with methylene chloride. The combined methylene chloride extract was washed with water and brine and dried (Na2SO4). Solvent removal produced the crude product that was purified by flash silica gel chromatography using a mixture of ethyl acetate in hexane.
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ether hexane
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3-thiophene aminoethyl
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6
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alkyl methanesulfonate
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alkyl halide
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Synthesis routes and methods II

Procedure details

4-Nitro-(2-Hydroxyethoxy)benzene (1.13 g, 6.2 mmol) in thionyl chloride (10 mL) is heated at reflux for 3 hours then concentrated in vacuo. After cooling the residue in an ice water bath, saturated aqueous sodium bicarbonate is added and the precipitate collected, rinsed with water, and dried to give 4-nitro-(2-chloroethoxy)benzene (909 mg).
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1.13 g
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10 mL
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Synthesis routes and methods III

Procedure details

A mixture of 4-nitrophenol (139 g, 1 mole), 2-(benzenesulphonyloxy)ethyl chloride (220.5 g, 1 mole--see Ber. (1920), 53, 1836) and anhydrous potassium carbonate (138 g, 1 mole) in methyl ethyl ketone ("MEK"--1000 ml) was stirred at reflux for 16 hours. After cooling, the mixture was poured onto water and the organic layer was separated. Following two further extractions with methyl ethyl ketone, the combined organic fractions were dried (MgSO4), filtered and evaporated. The resultant solid was crystallised from ethanol to give the title compound, (165.8 g), m.p. 60°.
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139 g
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220.5 g
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138 g
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Synthesis routes and methods IV

Procedure details

To the solution of 27.83 g (0.2 Mol) of 4-nitro-phenol (Fluka 73560) in 420 mL of acetone is added 55.28 g (0.4 Mol) of potassium carbonate, 143.42 g (1 Mol) of 1-bromo-2-chloro-ethane, 0.55 g (0.0033 Mol) of potassium iodide and 0.28 g (0.00087 Mol) of tetrabutyl-ammonium bromide (Fluka 86860). The resulting suspension is refluxed for 67 h. After removing the solvent under reduced pressure, the residue is taken up into ethyl acetate and washed with water. The combined organic layers are dried (Na2SO4), filtered and concentrated under reduced pressure. After trituration of the residue with ligroin, the crystals are filtered off to obtain 1-(2-chloro-ethoxy)-4-nitro-benzene.
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27.83 g
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55.28 g
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143.42 g
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0.55 g
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420 mL
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0.28 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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